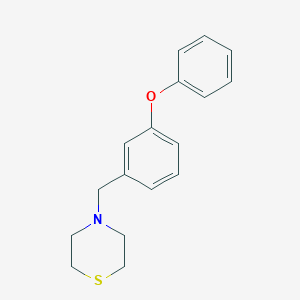
(2,4-dichloro-5-nitrophenyl)(phenyl)methanone
描述
(2,4-dichloro-5-nitrophenyl)(phenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DNPM and is widely used in various applications, including organic synthesis, medicinal chemistry, and material science. In
作用机制
The mechanism of action of (2,4-dichloro-5-nitrophenyl)(phenyl)methanone is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been reported to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, particularly breast cancer cells, by inducing apoptosis. It has also been reported to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and transcription. Additionally, it has been shown to exhibit antibacterial and antifungal activities.
实验室实验的优点和局限性
(2,4-dichloro-5-nitrophenyl)(phenyl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It exhibits unique properties that make it useful in various applications, including organic synthesis, medicinal chemistry, and material science. However, it also has some limitations. It is toxic and should be handled with care. It is also relatively expensive compared to other reagents.
未来方向
There are several future directions for the research on (2,4-dichloro-5-nitrophenyl)(phenyl)methanone. One direction is the development of new drugs for the treatment of cancer and infectious diseases. Another direction is the synthesis of new compounds based on this compound for various applications, including organic synthesis, material science, and medicinal chemistry. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activity. Finally, the toxicity of this compound needs to be thoroughly investigated to ensure safe handling and usage in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is widely used in various applications, including organic synthesis, medicinal chemistry, and material science. Its mechanism of action is not well understood, but it has been reported to exhibit various biochemical and physiological effects. It has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for the research on this compound, including the development of new drugs, the synthesis of new compounds, and the investigation of its toxicity.
科学研究应用
(2,4-dichloro-5-nitrophenyl)(phenyl)methanone has been extensively used in scientific research due to its unique properties. It is commonly used in organic synthesis as a reagent for the preparation of various compounds, including heterocyclic compounds, chiral compounds, and natural products. It is also used in medicinal chemistry as a lead compound for the development of new drugs, particularly for the treatment of cancer and infectious diseases. Additionally, it has been used in material science as a precursor for the preparation of various functional materials, including polymers, nanomaterials, and liquid crystals.
属性
IUPAC Name |
(2,4-dichloro-5-nitrophenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO3/c14-10-7-11(15)12(16(18)19)6-9(10)13(17)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFBPYHGQLILRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-allyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859995.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5859999.png)

![3-[(2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5860010.png)



![3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860056.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B5860057.png)
![[4-(2-phenylhydrazino)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B5860076.png)
![2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5860079.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5860080.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5860087.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5860091.png)